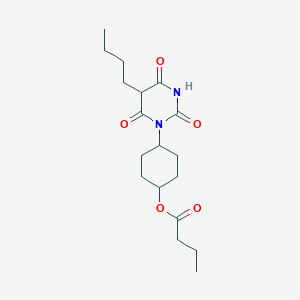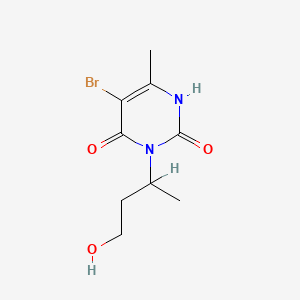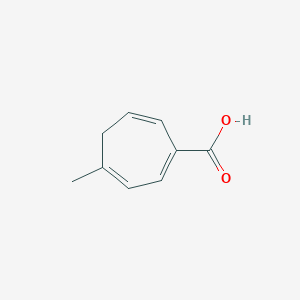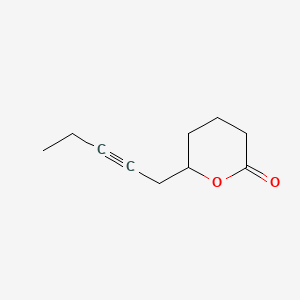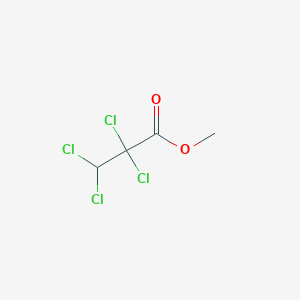![molecular formula C22H14N2 B14698701 [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile CAS No. 21870-74-6](/img/structure/B14698701.png)
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile is a complex organic compound known for its unique structure and properties. This compound features a cyclohexadiene ring substituted with diphenylmethylidene and propanedinitrile groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile typically involves the reaction of cyclohexa-2,5-dien-1-one with diphenylmethane and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a series of condensation and elimination steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the high quality of the final product.
化学反应分析
Types of Reactions
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, amides, and esters, depending on the specific reaction conditions and reagents used.
科学研究应用
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, dyes, and polymers due to its unique structural properties.
作用机制
The mechanism of action of [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
[4,4’-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride: Known for its use in dyes and pigments.
[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium acetate: Studied for its biological activities and potential therapeutic applications.
Uniqueness
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
21870-74-6 |
|---|---|
分子式 |
C22H14N2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-(4-benzhydrylidenecyclohexa-2,5-dien-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C22H14N2/c23-15-21(16-24)17-11-13-20(14-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H |
InChI 键 |
LQNVRIRSWMFHKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=C(C#N)C#N)C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
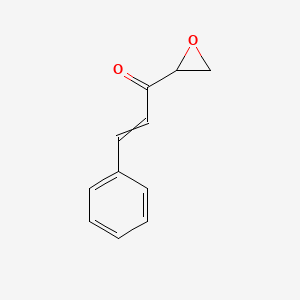
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
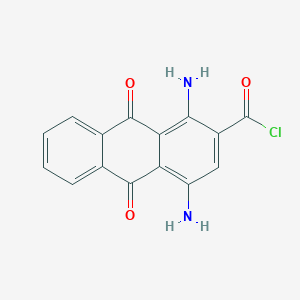
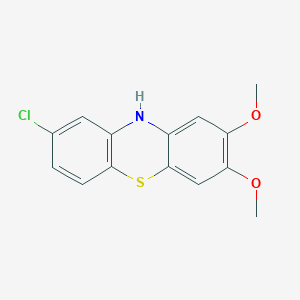
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
